molecular formula C8H10N2O3 B3322630 (3-Methoxy-4-nitrophenyl)methanamine CAS No. 149555-78-2

(3-Methoxy-4-nitrophenyl)methanamine

Cat. No.: B3322630
CAS No.: 149555-78-2
M. Wt: 182.18 g/mol
InChI Key: MYKAZHUXAFBMQZ-UHFFFAOYSA-N
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Description

(3-Methoxy-4-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O3 It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanamine group (-CH2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (3-Methoxy-4-nitrophenyl)methanamine involves the reduction of 3-methoxy-4-nitrobenzamide. The process typically uses a borane-tetrahydrofuran (THF) complex as the reducing agent. The reaction is carried out under reflux conditions with an inert atmosphere, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products

    Reduction: 3-Methoxy-4-aminophenylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding nitroso or nitro derivatives.

Scientific Research Applications

(3-Methoxy-4-nitrophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxy-4-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)methanamine: Similar structure but lacks the methoxy group.

    (3-Methoxyphenyl)methanamine: Similar structure but lacks the nitro group.

    (3-Nitrophenyl)methanamine: Similar structure but lacks the methoxy group.

Uniqueness

(3-Methoxy-4-nitrophenyl)methanamine is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

(3-methoxy-4-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKAZHUXAFBMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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